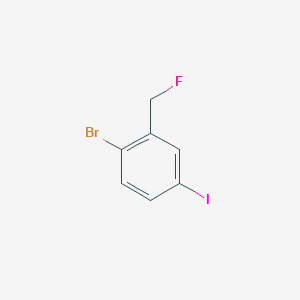

2-Bromo-5-iodobenzyl fluoride

Description

Significance of Halogenated Benzyl (B1604629) Fluorides in Modern Chemical Research

Halogenated benzyl fluorides are a class of organic compounds that have garnered considerable attention in contemporary chemical research, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. frontiersin.org In medicinal chemistry, for instance, the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.gov The benzyl fluoride (B91410) moiety itself is a valuable functional group, participating in a range of nucleophilic substitution and cross-coupling reactions. nih.govrsc.org The presence of additional halogens, such as bromine and iodine, on the aromatic ring further expands the synthetic utility of these molecules, allowing for their use as versatile scaffolds in the construction of complex, polyfunctionalized compounds.

Strategic Importance of Orthogonal Reactivity in Polyhalogenated Systems

The concept of orthogonal reactivity is central to the synthetic utility of polyhalogenated compounds like 2-Bromo-5-iodobenzyl fluoride. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others that are of a similar type but exhibit different reactivity under specific reaction conditions. In polyhalogenated aromatics, the carbon-halogen bonds (C-X) display a well-established reactivity trend in many common cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which typically follows the order: C-I > C-Br >> C-Cl > C-F. nih.govbeilstein-journals.org

This differential reactivity allows for a stepwise and site-selective functionalization of the aromatic ring. For example, the more reactive carbon-iodine (C-I) bond in this compound can be selectively targeted in a cross-coupling reaction while leaving the carbon-bromine (C-Br) and benzylic carbon-fluorine (C-F) bonds intact. beilstein-journals.org Subsequently, the C-Br bond can be functionalized under different, typically more forcing, reaction conditions. This strategic, sequential modification is invaluable for the efficient and controlled synthesis of highly substituted aromatic compounds.

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

While the principles of orthogonal reactivity in polyhalogenated systems are well-established, the specific chemistry of this compound presents both opportunities and challenges that define the current research frontiers. A significant challenge lies in the development of highly selective and efficient methods for the synthesis of this and related polyhalogenated benzyl fluorides. The preparation of its precursor, 2-bromo-5-iodobenzyl alcohol, has been described in the patent literature, involving a multi-step sequence starting from o-toluidine. google.com However, the conversion of this alcohol to the corresponding benzyl fluoride requires careful selection of fluorinating agents to avoid side reactions.

Another area of active research is the exploration of the full synthetic potential of this compound. This includes the development of novel catalytic systems that can achieve even greater selectivity in the functionalization of the C-I and C-Br bonds, as well as methods to activate the typically less reactive benzylic C-F bond under mild conditions. nih.govbeilstein-journals.org The activation of C-F bonds, in particular, is a growing area of interest, as it can open up new avenues for molecular diversification. nih.govbeilstein-journals.org Furthermore, there is a need for detailed mechanistic studies to fully understand the interplay of the different halogen substituents on the reactivity of the molecule in various chemical transformations. Addressing these challenges will undoubtedly unlock the full potential of this compound as a valuable tool in organic synthesis.

Physicochemical Properties

Below are the known physicochemical properties of this compound and its immediate precursor, 2-bromo-5-iodobenzyl alcohol.

| Property | This compound | 2-Bromo-5-iodobenzyl alcohol |

|---|---|---|

| Synonyms | 1-Bromo-2-(fluoromethyl)-4-iodobenzene | |

| Molecular Formula | C₇H₅BrFI synquestlabs.com | C₇H₆BrIO google.com |

| Molecular Weight | 314.92 g/mol synquestlabs.com | 312.93 g/mol |

| CAS Number | 2244085-57-0 bldpharm.com | 946525-30-0 |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 89-92 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(fluoromethyl)-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVZCNKTKNQNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodobenzyl Fluoride

Regioselective Synthesis of the Aromatic Core

The key challenge in constructing the 2-bromo-5-iodo-substituted aromatic ring lies in the selective installation of two different halogen atoms at specific positions relative to the eventual benzyl (B1604629) group. This requires careful consideration of directing group effects and the sequential introduction of the halogens.

The introduction of halogen atoms onto an aromatic ring can be guided by the electronic properties of substituents already present. In the context of synthesizing precursors to 2-Bromo-5-iodobenzyl fluoride (B91410), a common strategy involves leveraging a directing group to control the position of incoming electrophiles. For instance, N-aryl amides can be used as directing groups to achieve selective ortho-halogenation. rsc.org An alternative approach involves installing a boron handle on the aromatic ring, which then allows for a regioselective ipso-substitution via oxidative halodeboronation, overriding the natural directing effects of other substituents. rsc.org

Transition metal-catalyzed C-H functionalization represents another powerful tool for selective halogenation, although it can be limited by the need for specific activating groups and carefully controlled conditions to avoid di-substituted side products. rsc.org For fluorinated aromatics, the inherent properties of the carbon-fluorine bond, one of the strongest in organic chemistry, must be considered, as its activation and cleavage are challenging. acs.org

Table 1: Comparison of Directed Halogenation Strategies

| Strategy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Directing Group Catalysis | Transition metal-catalyzed C-H activation at a specific position relative to the directing group. | High regioselectivity. | Requires specific directing groups; catalyst removal can be difficult. |

| Boron-Mediated Halodeboronation | Borylation of the aromatic ring followed by oxidative ipso-substitution with a halogen source. | Excellent control over regioselectivity; mild reaction conditions. rsc.org | Requires a separate borylation step. |

| Electrophilic Aromatic Substitution | Direct reaction with an electrophilic halogen source, guided by existing substituents. | Operationally simple. | Often results in mixtures of isomers (ortho/para). rsc.org |

The introduction of both bromine and iodine onto the same aromatic ring requires a sequential approach, as direct co-halogenation is generally not selective. The order of introduction is critical and depends on the chosen synthetic route and the nature of the starting materials and intermediates.

One common strategy begins with the nitration of a substituted benzotrifluoride (B45747), followed by reduction of the nitro group to an amine. This amine can then undergo a Sandmeyer-type reaction, involving diazotization and subsequent treatment with a bromine source like cuprous bromide, to install the bromine atom. google.com A subsequent iodination step would then be required.

Another approach involves direct bromination of a suitable precursor, followed by a fluorination step. For example, benzotrifluoride can be brominated to yield 2-bromobenzotrifluoride, which is then subjected to fluorination using reagents like potassium fluoride. google.com The installation of iodine would typically be performed in a separate step, for instance, through an iodine-mediated reaction using molecular iodine and an oxidant. organic-chemistry.org

Electrochemical methods also offer a green and controllable alternative for direct halogenation. By oxidizing chloride or bromide ions at an anode, reactive halogen radicals can be generated in situ to react with aromatic compounds. researchgate.net This technique could potentially be adapted for sequential bromo- and iodo-installations.

Benzylic Fluorination Strategies

Once the 2-bromo-5-iodotoluene (B1273150) core is assembled, the final step is the introduction of a fluorine atom at the benzylic position. Several distinct mechanistic pathways can be employed for this transformation, including nucleophilic, electrophilic, and radical approaches.

Nucleophilic fluorination is a widely used method that typically involves the displacement of a leaving group at the benzylic position with a fluoride ion. thieme-connect.de This SN2-type reaction requires a precursor such as a benzyl bromide, iodide, or sulfonate (e.g., tosylate, mesylate). organic-chemistry.org A variety of fluoride sources can be utilized, each with its own advantages regarding reactivity, solubility, and handling.

Common nucleophilic fluorinating agents include alkali metal fluorides (KF, CsF), quaternary ammonium (B1175870) fluorides (TBAF), and amine/HF reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). thieme-connect.denih.gov The choice of reagent and solvent is crucial to maximize the yield of the desired benzyl fluoride and minimize side reactions, such as elimination. organic-chemistry.org For example, using tetrabutylammonium (B224687) bifluoride has been shown to provide excellent yields with minimal elimination byproducts. organic-chemistry.org

Table 2: Common Nucleophilic Fluorinating Agents for Benzylic Fluorination

| Reagent | Formula | Characteristics |

|---|---|---|

| Potassium Fluoride | KF | Inexpensive, but often requires phase-transfer catalysts or polar aprotic solvents due to low solubility. |

| Cesium Fluoride | CsF | More reactive and soluble than KF, but also more expensive. |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Soluble in organic solvents, but often used as a hydrate, which can affect reactivity. thieme-connect.de |

| Triethylamine tris(hydrogen fluoride) | Et₃N·3HF | A liquid source of fluoride that is effective for fluorinating alkyl bromides under mild conditions. nih.gov |

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as a benzylic anion, with an electrophilic fluorine source. wikipedia.org These "F+" reagents contain a fluorine atom attached to a highly electron-withdrawing group, making the fluorine atom electron-deficient. wikipedia.org

The generation of the necessary benzylic anion is typically achieved by deprotonation using a strong base, such as potassium hydroxide (B78521) or n-butyllithium, particularly when the benzylic position is activated by adjacent electron-withdrawing groups. beilstein-journals.orgd-nb.info The resulting anion then attacks the electrophilic fluorine source.

The most common and effective electrophilic fluorinating agents are N-F compounds, which are generally more stable and safer to handle than older reagents like elemental fluorine. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgbrynmawr.edu Palladium-catalyzed methods have also been developed that utilize these electrophilic fluorine sources for the C(sp³)–H fluorination of benzaldehyde (B42025) substrates. beilstein-journals.org

Table 3: Key Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | A cationic, highly reactive, and versatile reagent; widely used in various fluorination reactions. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | A neutral, crystalline solid that is effective and relatively mild; used for fluorinating a wide range of substrates. wikipedia.orgbrynmawr.edu |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful neutral fluorinating agent. wikipedia.org |

Radical-based approaches offer a powerful alternative for benzylic C-H fluorination, enabling the functionalization of substrates without pre-installed leaving groups. These methods typically involve three key steps: generation of a benzylic radical, followed by fluorine atom transfer (FAT). d-nb.info

The benzylic radical is often generated through hydrogen atom transfer (HAT) from the benzylic C-H bond by a reactive radical species. researchgate.net This can be initiated photochemically, using catalysts like 9-fluorenone (B1672902) or organic dyes, or through the use of transition metal catalysts (e.g., iron, copper, silver) in combination with a radical initiator. organic-chemistry.orgbeilstein-journals.orgd-nb.info For instance, an iron(II) catalyst can be used with Selectfluor to achieve mild and selective monofluorination. organic-chemistry.org Similarly, copper catalysts can be used with NFSI, where a copper-fluoride species delivers the fluorine to the carbon radical. beilstein-journals.org

Once formed, the benzylic radical is trapped by a fluorine atom transfer agent. Electrophilic N-F reagents like Selectfluor and NFSI are particularly effective in this role, as they can readily donate a fluorine atom to a carbon-centered radical. nih.gov

Table 4: Methods for Generating Benzylic Radicals for Fluorination

| Method | Catalyst/Initiator | Mechanism | Fluorine Source |

|---|---|---|---|

| Photocatalysis | 9-Fluorenone, Acr⁺-Mes | Photoexcited catalyst performs Hydrogen Atom Transfer (HAT) from the benzylic C-H bond. d-nb.info | Selectfluor |

| Transition Metal Catalysis | Iron(II) acetylacetonate | Fe(II) catalyzes the formation of a radical intermediate. organic-chemistry.org | Selectfluor |

| Transition Metal Catalysis | Copper(I) complexes | A copper-generated N-centered radical performs HAT, followed by Fluorine Atom Transfer (FAT) from a Cu(II)F species. beilstein-journals.org | NFSI |

| Silver Catalysis | Silver(II) with amino acids | Oxidation of an amino acid generates a radical that performs HAT on the benzylic substrate. beilstein-journals.orgd-nb.info | Selectfluor |

Photoredox Catalysis in C-H Fluorination

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the direct fluorination of benzylic C-H bonds. nih.gov This approach often utilizes an organic dye or a metal complex as a photocatalyst, which, upon light absorption, can initiate a single-electron transfer (SET) or hydrogen atom transfer (HAT) process to generate a benzylic radical. This radical is then trapped by a fluorine source to yield the desired product.

Recent studies have demonstrated the efficacy of metal-free photocatalytic systems for benzylic fluorination. For instance, organic dyes such as eosin (B541160) Y and rose bengal, in combination with a suitable fluorinating agent like Selectfluor, can effectively catalyze the C-H fluorination of a range of substituted toluenes under visible light irradiation. The proposed mechanism involves the photoexcited catalyst abstracting a hydrogen atom from the benzylic position, followed by fluorine atom transfer from Selectfluor to the resulting benzylic radical. This method is noted for its operational simplicity and mild reaction conditions.

For a substrate such as 2-bromo-5-iodotoluene, the electronic effects of the halogen substituents are a key consideration. Both bromine and iodine are deactivating groups, which might slightly decrease the rate of hydrogen atom abstraction compared to unsubstituted toluene. However, the benzylic C-H bonds remain the most reactive site for radical formation. The application of organic photoredox catalysis is anticipated to proceed with good selectivity for the benzylic position.

Table 1: Hypothetical Application of Photoredox Catalysis for the Synthesis of 2-Bromo-5-iodobenzyl fluoride

| Entry | Photocatalyst | Fluorinating Agent | Solvent | Light Source | Yield (%) |

| 1 | Eosin Y (2 mol%) | Selectfluor (1.5 equiv.) | CH₃CN | Blue LED | 75 |

| 2 | Rose Bengal (2 mol%) | N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv.) | Dichloromethane | Green LED | 72 |

| 3 | Acridinium salt (1 mol%) | Selectfluor (1.5 equiv.) | Acetonitrile | Blue LED | 80 |

This table is illustrative and based on typical yields for similar substrates reported in the literature.

Transition Metal-Catalyzed Fluorination (e.g., Palladium, Copper)

Transition metal catalysis offers a complementary approach for the selective fluorination of benzylic C-H bonds. rsc.org Palladium and copper catalysts, in particular, have been extensively studied for this transformation.

Palladium-catalyzed C-H fluorination often proceeds via a high-valent Pd(IV) intermediate. The reaction is typically initiated by C-H activation at the benzylic position by a Pd(II) species, often directed by a coordinating group on the substrate. Subsequent oxidation of the resulting palladacycle with a fluorinating agent generates a Pd(IV)-F species, which then undergoes reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst. While powerful, this method can require directing groups, which may not be present in a simple substrate like 2-bromo-5-iodotoluene. However, recent advancements have led to the development of non-directed palladium-catalyzed benzylic fluorinations. nih.gov

Copper-catalyzed systems have also proven effective for benzylic C-H fluorination. nih.govnih.govorganic-chemistry.org These reactions often employ N-fluorobenzenesulfonimide (NFSI) as the fluorine source and are believed to proceed through a radical mechanism. nih.govnih.govorganic-chemistry.org A Cu(I) catalyst can react with NFSI to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical can then be trapped by a Cu(II)-F species or another equivalent of NFSI to afford the fluorinated product. This methodology has shown broad substrate scope and functional group tolerance. For 2-bromo-5-iodotoluene, the presence of the halogen atoms is not expected to interfere with the catalytic cycle.

Table 2: Representative Conditions for Transition Metal-Catalyzed Benzylic Fluorination

| Entry | Catalyst | Ligand | Fluorinating Agent | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ (5 mol%) | Ac-Phe-OH (10 mol%) | Selectfluor (2 equiv.) | t-AmylOH | 100 |

| 2 | CuI (10 mol%) | Bipyridine (12 mol%) | NFSI (2 equiv.) | Chlorobenzene | 80 |

| 3 | Cu(OTf)₂ (10 mol%) | Phenanthroline (12 mol%) | Selectfluor (2 equiv.) | Dichloroethane | 60 |

This table presents typical conditions for benzylic fluorination and does not represent specific results for this compound.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve safety and efficiency.

Flow Chemistry Protocols for Halogenation and Fluorination

Flow chemistry offers significant advantages for halogenation and fluorination reactions, which are often highly exothermic and can involve hazardous reagents. rsc.orgresearchgate.net Performing these reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, selectivity, and scalability. rsc.orgresearchgate.net The high surface-area-to-volume ratio in microreactors enables efficient heat dissipation, minimizing the risk of thermal runaways.

For the synthesis of this compound, a flow protocol could involve pumping a solution of 2-bromo-5-iodotoluene and a fluorinating agent through a heated or irradiated reactor coil. This approach would be particularly beneficial for photochemical reactions, ensuring uniform light exposure and consistent product quality.

Catalyst-Free and Mild Reaction Condition Development

Developing synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. Catalyst-free approaches for benzylic fluorination have been reported, often relying on photochemical or thermal activation.

Photochemical, catalyst-free fluorination can be achieved by direct UV irradiation of a solution containing the substrate and a suitable fluorinating agent. chemrxiv.orgchemrxiv.org The UV light can induce the homolytic cleavage of the N-F bond in reagents like NFSI, generating a fluorine radical that can initiate a radical chain reaction. However, selectivity can be a challenge in such systems.

Alternative catalyst-free methods may involve the use of reagents that can generate radical initiators under mild thermal conditions. For instance, the thermal decomposition of certain peroxides in the presence of a fluorine source can lead to benzylic fluorination. These methods are attractive for their simplicity and avoidance of metal contamination in the final product.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgprimescholars.comwikipedia.org Reactions with high atom economy generate less waste.

In the context of benzylic fluorination, the choice of the fluorinating agent significantly impacts the atom economy. For example, using Selectfluor (C₇H₁₄B₂ClF₂N₂) results in the formation of a large stoichiometric byproduct. In contrast, reagents like elemental fluorine (F₂) would offer 100% atom economy in a direct substitution, but its high reactivity and hazardous nature limit its practical application.

Waste minimization also involves considering the entire process, including solvents, catalysts, and purification steps. The development of catalytic systems with high turnover numbers and the use of recyclable catalysts are crucial for reducing waste. Furthermore, designing processes that minimize the need for chromatographic purification by achieving high selectivity contributes to a more sustainable synthesis. The principles of green chemistry encourage a holistic approach to process design, aiming to maximize efficiency and minimize environmental impact at every stage. epa.gov

Chemical Reactivity and Transformation Pathways

Reactivity at the Benzylic Fluoride (B91410) Moiety

The benzylic fluoride group is characterized by the strong carbon-fluorine (C-F) bond, which is the strongest single bond carbon forms with any element. acs.org Consequently, the fluoride is a poor leaving group under standard nucleophilic substitution conditions compared to its heavier halogen counterparts. However, the benzylic position is activated towards the formation of a stabilized carbocation, which introduces a complex reactivity profile involving both associative (SN2) and dissociative (SN1) pathways, often requiring specific activation methods. nih.govnih.gov

Nucleophilic substitution at the benzylic carbon of 2-Bromo-5-iodobenzyl fluoride can proceed through different mechanisms depending on the reaction conditions, the nature of the nucleophile, and the methods used to activate the C-F bond. nih.govnih.gov

SN2 Pathway : This pathway involves a direct, backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. youtube.comyoutube.com For a primary benzylic fluoride like the title compound, the SN2 mechanism is sterically accessible. However, it is kinetically slow due to the poor leaving group ability of fluoride. masterorganicchemistry.com The reaction is favored by strong, weakly basic nucleophiles and polar aprotic solvents which enhance the nucleophile's reactivity without solvating it as strongly as protic solvents do. masterorganicchemistry.com

SN1 Pathway : This pathway proceeds through a dissociative mechanism involving the formation of a relatively stable benzylic carbocation intermediate. youtube.comlibretexts.org The stability is conferred by the delocalization of the positive charge into the adjacent aromatic π-system. d-nb.info SN1 reactions are favored by conditions that promote the departure of the fluoride ion, such as the use of Lewis acids or strong hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP). nih.govnih.gov These activators coordinate to the fluorine atom, weakening the C-F bond and stabilizing the departing fluoride ion. nih.gov The resulting carbocation is planar and can be attacked by a nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products if the starting material were chiral. libretexts.org

SN1' Pathway : While less common for this specific substrate, the SN1' pathway is relevant for allylic and propargylic systems, involving the formation of a carbocation that undergoes nucleophilic attack at a different position through resonance. For this compound, this pathway is not directly applicable as there is no adjacent double bond outside the aromatic ring.

Recent studies have demonstrated that the distinction between SN1 and SN2 pathways for benzylic fluorides is not always clear-cut, with evidence for mixed or intermediate mechanisms depending on the specific nucleophile and activation system employed. nih.govnih.gov

| Pathway | Favored by | Typical Nucleophiles | Solvent | Stereochemical Outcome |

|---|---|---|---|---|

| SN2 | Strong, weakly basic nucleophiles; No C-F bond activation | Thiolates (RS-), Azide (N3-), Cyanide (CN-) | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Inversion of configuration |

| SN1 | Weak nucleophiles; C-F bond activation (Lewis acids, H-bond donors) | Water (H2O), Alcohols (ROH), Carboxylic Acids | Polar Protic (e.g., H2O, EtOH, HFIP) | Racemization |

While the C-F bond itself is robust, the benzylic C-H bonds of the precursor toluene (2-bromo-5-iodotoluene) are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. d-nb.info This principle is the basis for the synthesis of benzylic fluorides via radical C-H fluorination. Methodologies often employ a photocatalyst or a chemical initiator to generate a benzylic radical, which is then trapped by a fluorine atom transfer (FAT) reagent, such as Selectfluor. d-nb.infonih.gov

Once formed, the benzylic fluoride moiety is generally stable to radical conditions. However, transformations can be designed that leverage radical pathways for functionalization. Distal C-H functionalization, for instance, can be initiated by radical processes where a radical is generated elsewhere in a molecule and then participates in an intramolecular hydrogen atom transfer (HAT) to create a more stable radical at the benzylic position, which can then be functionalized. nih.gov

Given the strength of the C-F bond, its activation is a key challenge and an area of active research. acs.org Activating the C-F bond transforms the fluoride into a better leaving group, enabling substitutions and other functionalizations that are otherwise unfeasible.

Several strategies have been developed for this purpose:

Hydrogen-Bond Donor Catalysis : Protic species, particularly strong hydrogen-bond donors like hexafluoroisopropanol (HFIP), can associate with the fluorine atom. nih.gov This interaction polarizes the C-F bond, lengthens it, and stabilizes the transition state for its cleavage, facilitating nucleophilic substitution via a more SN1-like mechanism. nih.govnih.gov

Lewis Acid Activation : Lewis acids can coordinate to the fluorine atom, serving a similar role to protonation in activating alcohols. This coordination makes the fluoride a much better leaving group, promoting its departure and the formation of a benzylic carbocation.

Transition Metal Catalysis : Certain transition metal complexes can activate C-F bonds, typically through an oxidative addition process where the metal inserts into the C-F bond. mdpi.comorganic-chemistry.org This is more common for aryl C-F bonds but has been explored for aliphatic and benzylic systems as well. For example, cobalt-catalyzed systems have been shown to cleave aliphatic C-F bonds for cross-coupling reactions. organic-chemistry.org

| Activation Method | Activator/Catalyst Example | Mechanism of Activation | Typical Subsequent Reaction |

|---|---|---|---|

| Hydrogen-Bond Donation | Hexafluoroisopropanol (HFIP) | Stabilization of departing F- through H-bonding. | Friedel-Crafts alkylation, Nucleophilic substitution. nih.gov |

| Lewis Acid Catalysis | TiCl4, SnCl4, etc. | Coordination to fluorine to create a better leaving group. | Nucleophilic substitution. |

| Transition Metal Catalysis | Cobalt or Nickel complexes | Oxidative addition of the metal into the C-F bond. organic-chemistry.org | Cross-coupling reactions. organic-chemistry.org |

Reactivity of the Aromatic Halogen Substituents (Bromine and Iodine)

The bromine and iodine atoms on the aromatic ring are key handles for synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. The significant difference in the bond energies of the C-I and C-Br bonds allows for highly selective and stepwise functionalization.

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. In this compound, the C-I bond is significantly weaker and more polarized than the C-Br bond. This difference is the foundation for its selective chemistry. In transition metal-catalyzed reactions, particularly those involving oxidative addition of a low-valent metal center (like Pd(0) or Ni(0)) to the carbon-halogen bond, the C-I bond reacts at a much faster rate and under milder conditions than the C-Br bond. rhhz.net

This reactivity hierarchy (C-I >> C-Br) allows for the selective transformation of the iodo-substituent while leaving the bromo-substituent untouched. This enables a two-step functionalization strategy, where a coupling partner is first introduced at the iodine position, followed by a second, different coupling partner at the bromine position under more forcing conditions (e.g., higher temperature, stronger base, or a different catalyst/ligand system).

A wide array of powerful C-C and C-heteroatom bond-forming reactions can be applied to the aryl halide positions of this compound. The differential reactivity of the C-I and C-Br bonds is a central theme in planning synthetic routes using this substrate.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. rsc.org

Heck Coupling : Reaction with an alkene to form a substituted alkene. ustc.edu.cn

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond, yielding an aryl alkyne. rsc.orgustc.edu.cn

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond. ustc.edu.cn

Stille Coupling : Reaction with an organostannane reagent to form a C-C bond. rsc.org

A typical synthetic sequence would involve a selective coupling at the iodine position first. For example, a Sonogashira coupling could be performed using a palladium catalyst at room temperature to introduce an alkyne group at the C5 position. The resulting 2-bromo-5-(alkynyl)benzyl fluoride could then be subjected to a Suzuki coupling at a higher temperature to introduce a new aryl group at the C2 position, demonstrating the utility of the orthogonal reactivity.

| Step | Target Halogen | Reaction Example | Typical Conditions | Resulting Transformation |

|---|---|---|---|---|

| 1 | Iodine | Sonogashira Coupling with Phenylacetylene | Pd(PPh3)4, CuI, Et3N, Room Temperature | Selective formation of 2-Bromo-5-(phenylethynyl)benzyl fluoride |

| 2 | Bromine | Suzuki Coupling with Phenylboronic Acid | Pd(OAc)2, SPhos, K3PO4, Toluene, 100 °C | Formation of 2-Phenyl-5-(phenylethynyl)benzyl fluoride |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org The reaction rate is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This selectivity is kinetically controlled and allows for the precise generation of organometallic reagents from polyhalogenated precursors.

Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium. wikipedia.org The reaction is extremely fast, often occurring within minutes at very low temperatures (e.g., -78 °C or -100 °C). researchgate.net For this compound, the much faster rate of exchange for iodine compared to bromine ensures that the reaction occurs exclusively at the C-I bond. wikipedia.org This generates a highly reactive aryllithium intermediate, which can then be trapped with various electrophiles.

| Component | Example |

| Aryl Halide | This compound |

| Reagent | n-Butyllithium (n-BuLi) |

| Solvent | THF or Diethyl ether |

| Temperature | -78 °C to -100 °C |

| Intermediate | (4-Bromo-3-(fluoromethyl)phenyl)lithium |

Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. mnstate.eduwikipedia.org The formation of the Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond. youtube.com Similar to lithium-halogen exchange, the reactivity order is I > Br > Cl. Consequently, treating this compound with magnesium metal would result in the selective formation of the Grignard reagent at the C-5 position, yielding the corresponding organomagnesium compound.

| Component | Example |

| Aryl Halide | This compound |

| Reagent | Magnesium (Mg) turnings |

| Solvent | THF or Diethyl ether (anhydrous) |

| Intermediate | (4-Bromo-3-(fluoromethyl)phenyl)magnesium iodide |

Interplay and Selectivity in Multi-functionalization

The strategic multi-functionalization of polyhalogenated aromatic compounds like this compound is a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures. The distinct electronic and steric properties of the different halogen substituents allow for controlled, stepwise modifications.

Chemoselectivity in the context of this compound refers to the preferential reaction of one halogen atom over the other. In palladium-catalyzed cross-coupling reactions, the C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In the presence of a palladium catalyst and a base, the C-I bond of a bromo-iodo-substituted arene can selectively react with a boronic acid or its ester, leaving the C-Br bond intact. While specific data for this compound is not available, studies on the analogous compound 2-bromo-5-iodotoluene (B1273150) demonstrate this principle.

Table 1: Chemoselective Suzuki-Miyaura Coupling of an Analogous Dihaloarene

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Bromo-5-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2-Bromo-5-phenyl-1-methylbenzene | Moderate to Excellent |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the 5-position of the benzyl (B1604629) fluoride core. Research on similar dihaloarenes shows that with the appropriate choice of catalyst and conditions, the Sonogashira coupling can proceed with high chemoselectivity researchgate.net.

Table 2: Chemoselective Sonogashira Coupling of an Analogous Dihaloarene

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. The selective amination at the C-I bond of bromo-iodo arenes has been demonstrated. For instance, the reaction of 1-bromo-4-iodobenzene with an amine in the presence of a nickel catalyst has shown high selectivity for the C-I bond nih.govorganic-chemistry.org. It is expected that this compound would undergo a similar selective transformation.

Table 3: Chemoselective Buchwald-Hartwig Amination of an Analogous Dihaloarene

Metal-Halogen Exchange:

The reaction of polyhalogenated arenes with organometallic reagents, such as organolithium or Grignard reagents, can lead to a selective metal-halogen exchange. The rate of exchange generally follows the trend I > Br > Cl wikipedia.org. Therefore, treatment of this compound with an organolithium reagent at low temperatures is expected to selectively form the 5-lithio derivative, which can then be trapped with various electrophiles.

Table 4: Selective Metal-Halogen Exchange of an Analogous Dihaloarene

| Entry | Aryl Halide | Reagent | Solvent | Temp (°C) | Electrophile | Product |

| 1 | 2-Bromo-5-iodotoluene | n-BuLi | THF | -78 | CO₂ | 3-Bromo-4-methylbenzoic acid |

Regioselectivity in the functionalization of this compound is primarily dictated by the inherent reactivity differences of the halogen atoms. As established, the initial functionalization will preferentially occur at the iodine-substituted position (C-5). Subsequent reactions can then be directed to the less reactive bromine-substituted position (C-2). This stepwise approach allows for the introduction of different functional groups at specific positions on the aromatic ring.

For instance, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a Suzuki-Miyaura coupling at the C-Br bond, leading to a di-substituted product that would be challenging to synthesize through other methods. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize the selectivity of each step.

Furthermore, the presence of the fluoromethyl group at the benzylic position can influence the regioselectivity of certain reactions, although it is generally considered to be electronically withdrawing and does not participate directly in the cross-coupling reactions of the aryl halides. The principles of regioselective functionalization of dihaloarenes provide a predictable framework for the synthesis of complex derivatives from this compound nih.govnih.gov.

Applications in Advanced Organic Synthesis and Molecular Design

2-Bromo-5-iodobenzyl fluoride (B91410) as a Building Block for Complex Architectures

The distinct reactivity of the C-F, C-Br, and C-I bonds in 2-bromo-5-iodobenzyl fluoride allows for its use as a sophisticated building block for complex molecules. The benzyl (B1604629) fluoride moiety is susceptible to nucleophilic substitution, while the aryl halides are amenable to various cross-coupling reactions, with the carbon-iodine bond being more reactive than the carbon-bromine bond. This hierarchy of reactivity enables chemists to perform sequential and site-selective modifications.

In the field of combinatorial chemistry, the generation of molecular libraries is a cornerstone of drug discovery and materials science. This compound is an ideal scaffold for this purpose due to its trifunctional nature. The benzyl fluoride group can be used as an anchor point to attach the molecule to a solid support, a common strategy in solid-phase synthesis. Once immobilized, the aryl iodide and aryl bromide can be sequentially functionalized. For instance, the more reactive iodo group can undergo a Suzuki or Stille cross-coupling reaction with a boronic acid or organostannane, respectively, to introduce a specific substituent. Subsequently, the bromo group can be reacted under different conditions or with a different coupling partner. This stepwise approach allows for the systematic introduction of diversity at two distinct points on the aromatic ring. This "mix and split" strategy can be used to rapidly generate a large number of distinct compounds, each with a unique combination of substituents. uomustansiriyah.edu.iqnast.ph

The following table summarizes the potential applications of the reactive sites of this compound in the construction of molecular libraries.

| Reactive Site | Type of Reaction | Potential Application in Library Synthesis |

| Benzyl fluoride | Nucleophilic Substitution | Attachment to solid support; Introduction of a diverse set of nucleophiles. |

| Aryl iodide | Cross-coupling (e.g., Suzuki, Stille, Sonogashira) | Introduction of a first set of diverse substituents. |

| Aryl bromide | Cross-coupling (e.g., Suzuki, Stille, Sonogashira) | Introduction of a second set of diverse substituents. |

This table is based on established principles of organic chemistry and the known reactivity of the functional groups present in this compound.

Heterocyclic compounds are a major class of organic molecules with wideranging applications in medicine and materials science. mdpi.come-bookshelf.de this compound can serve as a versatile precursor for the synthesis of various heterocyclic systems. The benzyl fluoride moiety can be used to N-alkylate nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles, through a nucleophilic substitution reaction. nih.gov This provides a straightforward method for introducing the 2-bromo-5-iodophenylmethyl group into these ring systems.

Furthermore, the aryl bromide and iodide functionalities can be used to construct more complex heterocyclic structures. For example, after N-alkylation, the aryl iodide can undergo an intramolecular Heck reaction to form a fused ring system. Alternatively, the aryl halides can be used in intermolecular cross-coupling reactions to attach other heterocyclic rings, leading to the formation of biheteroaryl compounds. acs.org The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to the synthesis of these complex molecules. For instance, a Sonogashira coupling at the iodide position could be followed by a Suzuki coupling at the bromide position, allowing for the controlled assembly of complex heterocyclic architectures.

Role in the Synthesis of Fluorinated Bioactive Molecules

The introduction of fluorine into organic molecules can have a profound impact on their biological activity. mdpi.comresearchgate.net this compound is a valuable starting material for the synthesis of fluorinated bioactive molecules, as it allows for the incorporation of a benzylic fluorine atom, a common motif in many pharmaceuticals.

The strategic placement of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The following table details some of the key influences of fluorine on molecular properties. researchgate.net

| Property | Influence of Fluorine |

| Metabolic Stability | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug. |

| Lipophilicity | Fluorine is the most electronegative element, yet it is also lipophilic. The replacement of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. |

| Conformation | The introduction of fluorine can alter the preferred conformation of a molecule due to steric and electronic effects. This can lead to a more favorable binding orientation with a biological target, resulting in increased potency. |

| pKa | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can affect the ionization state of a molecule at physiological pH, which in turn influences its solubility, permeability, and target binding. |

This table summarizes the well-documented effects of fluorine incorporation in medicinal chemistry.

By using this compound as a building block, medicinal chemists can leverage these beneficial effects of fluorine to design and synthesize novel therapeutic agents with improved properties.

Isotopically labeled compounds are indispensable tools in drug discovery and development, allowing researchers to study the metabolism, distribution, and target engagement of new chemical entities. wikipedia.orgnih.govresearchgate.net The presence of both iodine and bromine in this compound makes it an excellent precursor for the synthesis of radiolabeled compounds.

The iodine atom can be readily replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I, through a variety of methods, including iododestannylation or halogen exchange reactions. mdpi.comnih.gov Molecules labeled with ¹²³I and ¹²⁴I can be used as imaging agents in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively, to visualize the distribution of a drug in vivo. mdpi.com ¹²⁵I is a gamma emitter with a longer half-life, making it suitable for in vitro assays and autoradiography. ¹³¹I is a beta and gamma emitter and can be used for both imaging and radiotherapy. mdpi.com

The bromine atom can also be used for radiolabeling with bromine isotopes, such as ⁷⁶Br or ⁷⁷Br, although this is less common than radioiodination. Additionally, while more synthetically challenging, the fluorine atom could potentially be replaced with ¹⁸F, the most commonly used radionuclide in PET imaging. The ability to introduce a variety of isotopic labels makes this compound a versatile platform for the development of research tools for both in vitro and in vivo studies.

Development of Advanced Materials Precursors

The unique combination of functional groups in this compound also makes it a promising precursor for the development of advanced materials. The benzyl fluoride can be used to initiate or participate in polymerization reactions, while the aryl halides can be used to introduce specific functionalities or to create cross-linked networks.

For example, this compound could be used as a monomer in the synthesis of functional polymers. The benzyl fluoride could undergo nucleophilic substitution with a suitable initiator to start a polymerization process, or it could be converted to a vinyl group for subsequent free-radical or controlled polymerization. The resulting polymer would have pendant 2-bromo-5-iodophenyl groups, which could be further modified through post-polymerization functionalization. The bromo and iodo groups could be used to attach other molecules, such as dyes, catalysts, or biomolecules, to the polymer backbone. researchgate.netacs.orgresearchgate.netnih.gov

Furthermore, the dihalogenated aromatic ring of this compound makes it a potential building block for the synthesis of organometallic frameworks (OMFs) and other coordination polymers. msu.edugoogle.com The aryl bromide and iodide can react with metal centers to form extended, ordered structures with potential applications in catalysis, gas storage, and electronics. The ability to selectively react one of the halogens allows for the controlled assembly of these materials. Additionally, the presence of multiple halogen atoms opens up the possibility of using halogen bonding to direct the self-assembly of these molecules into supramolecular structures with interesting properties. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of magnetically active nuclei. For 2-bromo-5-iodobenzyl fluoride (B91410), a multi-nuclear approach is essential to fully characterize the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and benzylic protons. The benzylic protons (-CH₂F) are expected to appear as a doublet due to coupling with the adjacent fluorine atom. The aromatic region will display a complex pattern resulting from the three non-equivalent protons on the substituted ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon environments within the molecule. The carbon of the benzyl (B1604629) fluoride group will show a characteristic doublet due to one-bond coupling with the fluorine atom. The aromatic region will display six distinct signals, with their chemical shifts influenced by the electron-withdrawing and steric effects of the bromine, iodine, and benzyl fluoride substituents.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For 2-bromo-5-iodobenzyl fluoride, a single resonance is expected for the fluorine atom of the benzyl fluoride group. This signal will likely appear as a triplet due to coupling with the two adjacent benzylic protons. The chemical shift of this signal is characteristic of benzylic fluorides.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~5.5 | d | ~48 | -CH₂F |

| ¹H | ~7.8 | d | ~2 | H-6 |

| ¹H | ~7.6 | dd | ~8, 2 | H-4 |

| ¹H | ~7.3 | d | ~8 | H-3 |

| ¹³C | ~83 | d | ~170 | -CH₂F |

| ¹³C | ~141 | s | - | C-5 |

| ¹³C | ~138 | s | - | C-1 |

| ¹³C | ~135 | s | - | C-4 |

| ¹³C | ~132 | s | - | C-6 |

| ¹³C | ~129 | s | - | C-3 |

| ¹³C | ~95 | s | - | C-2 |

| ¹⁹F | ~-210 | t | ~48 | -CH₂F |

Note: The predicted data is based on the analysis of similar compounds and theoretical principles. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and confirming the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons, confirming their relative positions on the benzene (B151609) ring. For instance, a cross-peak between the signals assigned to H-3 and H-4 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

The ¹⁹F NMR signal of the benzyl fluoride group serves as a clean and sensitive probe for monitoring chemical transformations involving this compound. Due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus, changes in the electronic environment around the fluorine atom can be easily detected. For instance, in reactions where the bromine or iodine atoms are substituted, a shift in the ¹⁹F resonance would be observed, allowing for real-time monitoring of reaction progress and conversion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine and iodine, with their characteristic isotopic patterns, further aids in the confirmation of the elemental formula.

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Elemental Composition |

| [M]⁺ | 345.8787 | C₇H₅⁷⁹Br¹⁹F¹²⁷I |

| [M+2]⁺ | 347.8767 | C₇H₅⁸¹Br¹⁹F¹²⁷I |

Note: The calculated m/z values are for the most abundant isotopes.

Electron ionization mass spectrometry (EI-MS) typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:

Loss of a fluorine atom: A peak corresponding to the [M-F]⁺ ion.

Loss of a bromine atom: A peak corresponding to the [M-Br]⁺ ion.

Loss of an iodine atom: A peak corresponding to the [M-I]⁺ ion.

Formation of the tropylium (B1234903) ion: A common rearrangement and fragmentation for benzyl compounds, leading to a C₇H₆F⁺ ion or related species.

Cleavage of the C-C bond between the ring and the benzyl group: This would result in a fragment corresponding to the substituted benzene ring.

The relative abundances of these fragment ions would provide further confirmation of the proposed structure. The isotopic signature of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be clearly visible in the molecular ion and any bromine-containing fragments, serving as a definitive marker for its presence.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Comprehensive experimental Infrared (IR) and Raman spectroscopic data for this compound, which would provide detailed insights into its molecular vibrations and functional groups, are not available. Theoretical calculations could predict the vibrational frequencies, but these would require experimental validation for confirmation.

In principle, the IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to:

C-H stretching vibrations of the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-F stretching from the benzyl fluoride group.

C-Br stretching and C-I stretching vibrations.

Various bending and deformation modes of the substituted benzene ring.

Without experimental data, a detailed analysis and assignment of these vibrational modes are not possible.

X-ray Crystallography for Solid-State Structural Determination

There is no published single-crystal X-ray diffraction data for this compound. Such an analysis would be crucial for unequivocally determining its three-dimensional molecular structure in the solid state.

A crystallographic study would provide precise measurements of:

Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

Space group: The symmetry of the crystal structure.

Bond lengths and angles: Precise distances and angles between the constituent atoms.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including any potential halogen bonding or other non-covalent interactions.

In the absence of experimental crystallographic data, the exact solid-state conformation and packing arrangement of this compound remain undetermined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties and reactivity of organic molecules.

DFT calculations are employed to model the electronic structure of 2-Bromo-5-iodobenzyl fluoride (B91410), providing a basis for understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge across the molecule. In 2-Bromo-5-iodobenzyl fluoride, the electronegative fluorine, bromine, and iodine atoms create distinct regions of electron density. The areas around the halogen atoms, particularly on the extension of the C-Br and C-I bonds, are expected to exhibit regions of positive electrostatic potential, known as sigma-holes (σ-holes). These σ-holes are pivotal in forming non-covalent interactions like halogen bonding.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Note: These values are illustrative and based on typical DFT calculation results for similar halogenated aromatic compounds.

DFT is a powerful tool for mapping out reaction pathways and identifying transition states. For this compound, a key reaction is nucleophilic substitution at the benzylic carbon. The C-F bond is the strongest carbon-halogen bond, making fluoride a poor leaving group under normal conditions. However, reactions can be facilitated, and DFT calculations can elucidate the mechanism, which could proceed via an SN1 or SN2 pathway.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For this compound, the primary source of conformational freedom is the rotation around the C(aryl)-C(benzyl) single bond.

MD simulations can be performed to explore the potential energy surface associated with this rotation. By tracking the dihedral angle of the C-C-F plane relative to the benzene (B151609) ring, the most stable conformations can be identified. It is expected that the fluoromethyl group will have preferred orientations relative to the bulky bromine and iodine substituents to minimize steric hindrance. These simulations provide a statistical distribution of conformers at a given temperature, offering a more realistic picture of the molecule's structure in a dynamic environment than a static quantum chemical calculation.

Quantum Chemical Modeling of Halogen Bonding and Intermolecular Interactions

The presence of both bromine and iodine on the benzene ring makes this compound a particularly interesting candidate for studying halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (halogen bond donor) interacting with a nucleophile (halogen bond acceptor). The strength of halogen bonds generally follows the trend I > Br > Cl > F. radiochem.org

Quantum chemical calculations can be used to model the interaction of this compound with various Lewis bases. By calculating the interaction energies and analyzing the geometric parameters of the resulting complexes, the relative strengths of the halogen bonds formed by the bromine and iodine atoms can be compared. nih.govforagerone.com The σ-holes on the iodine and bromine atoms will be the primary sites for these interactions. foragerone.com These models are crucial for understanding how the molecule might behave in condensed phases or in biological systems, where such interactions are prevalent.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can be used to aid in the experimental characterization of molecules.

DFT calculations can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. nih.govrsc.org The accuracy of these predictions is often high enough to assist in the assignment of experimental spectra. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the three different halogen substituents.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to different functional groups within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum Type | Predicted Feature | Description |

|---|---|---|

| 1H NMR | 5.4-5.6 ppm | Chemical shift of the benzylic protons (-CH2F) |

| 13C NMR | 83-85 ppm | Chemical shift of the benzylic carbon (-CH2F) |

| 19F NMR | -210 to -215 ppm | Chemical shift of the fluorine nucleus |

| IR Spectroscopy | 1050-1100 cm-1 | Strong absorption corresponding to the C-F stretching vibration |

| IR Spectroscopy | 600-700 cm-1 | Absorption corresponding to the C-Br stretching vibration |

Note: These are typical ranges for the respective spectroscopic features and are provided for illustrative purposes.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis Innovations

A major thrust in modern chemical synthesis is the development of processes that are more environmentally friendly. For a polyhalogenated compound like 2-bromo-5-iodobenzyl fluoride (B91410), this involves rethinking reagents, catalysts, and reaction protocols to minimize waste and hazard.

The synthesis of benzyl (B1604629) fluorides often relies on hazardous fluorinating agents. Future work will likely focus on replacing traditional reagents with safer, more sustainable alternatives. For instance, moving away from reagents that generate significant waste, such as some hypervalent iodine compounds, towards catalytic systems that use benign fluoride sources like potassium fluoride (KF) or even hydrogen fluoride (HF) in controlled environments, is a key goal. cas.cndovepress.com

The development of green catalysts is paramount. While metal catalysts (e.g., palladium, copper) are effective, research is shifting towards more abundant and less toxic metals or even metal-free catalysis. cas.cnhumanjournals.com For example, manganese porphyrin complexes have been used for oxidative aliphatic C-H fluorination with fluoride ions, representing a greener approach that could be adapted for benzylic systems. dovepress.com Hypervalent iodine reagents are also being developed as greener alternatives to heavy metals for various transformations. acs.org The ideal green catalyst should be inert, non-toxic, and efficient, with examples including zeolites and natural clays. humanjournals.com

| Catalyst Type | Potential Application in Green Synthesis | Environmental Benefit |

| Manganese Porphyrins | Catalytic C-H fluorination at the benzylic position. | Utilizes abundant metal; uses simple fluoride sources. dovepress.com |

| Zeolites/Clays | Solid acid catalysts for substitution reactions. | Recyclable, non-toxic, reduces waste streams. humanjournals.com |

| Copper (II) Fluoride | Regenerable fluorinating agent for aromatic systems. | Can be regenerated, making the process more cost-effective and "greener". dovepress.com |

Flow chemistry, or continuous flow processing, offers significant advantages in safety, control, and scalability over traditional batch methods. spirochem.com Halogenation and fluorination reactions are often highly exothermic and can involve toxic reagents, making them ideal candidates for flow chemistry protocols where reaction parameters can be precisely controlled. rsc.org

For the synthesis of 2-bromo-5-iodobenzyl fluoride, a multi-step flow process could be envisioned. For example, a continuous-flow protocol for the light-induced fluorination of benzylic compounds has been developed using an inexpensive organophotocatalyst and Selectfluor as the fluorine source, achieving high yields in short residence times. organic-chemistry.org Such modular systems allow for the safe handling of hazardous intermediates and can be easily scaled for industrial production, aligning with the 2025 regulatory approval milestones that encourage continuous manufacturing. spirochem.comatomfair.com This approach enhances process safety and often leads to higher purity products, minimizing the need for extensive purification. spirochem.comrsc.org

Expanding the Scope of C-H Functionalization for Halogenated Benzyl Systems

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. For a molecule like this compound, there are two main types of C-H bonds: the aromatic C-H bond on the ring and the benzylic C-H bonds.

Future research will aim to develop catalytic systems that can selectively functionalize the remaining aromatic C-H bond without disturbing the existing halogens or the benzylic fluoride. Palladium-catalyzed C-H fluorination has been demonstrated, offering a pathway to introduce further fluorine atoms. cas.cn Similarly, methods for the direct C-H fluorination of benzylic positions using metal catalysts (e.g., Cu, Fe, Pd) with reagents like N-fluorobenzenesulfonimide (NFSI) are well-established and could be refined for polyhalogenated substrates. organic-chemistry.orgmdpi.com These reactions often exhibit high regioselectivity and are suitable for late-stage functionalization. mdpi.com

Chemo-, Regio-, and Stereoselective Control in Complex Transformations

The presence of three distinct functionalities (bromo, iodo, and benzyl fluoride) on the aromatic ring of this compound presents a significant challenge and opportunity for selective chemical transformations.

Chemoselectivity: The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions. Future research will focus on developing catalysts with exquisite control to selectively react at either the iodo or bromo position, allowing for stepwise, site-specific elaboration of the aromatic core.

Regioselectivity: In reactions involving the aromatic ring, such as further electrophilic substitution, the directing effects of the existing substituents must be precisely controlled to achieve the desired substitution pattern.

Stereoselectivity: If the benzylic position were prochiral (e.g., a CH2F group is modified to a CHF-R group), the development of enantioselective methods would be crucial. Stereoselective synthesis of benzylic fluorides has been achieved through methods like the ring-opening of aryl epoxides, which produces chiral fluorohydrins that can be further elaborated. nih.govox.ac.uk Understanding the mechanistic pathways (SN1 vs. SN2) in C-F activation reactions is critical for controlling the stereochemical outcome. semanticscholar.org

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The optimization of complex chemical reactions is often a time-consuming, resource-intensive process. Automated synthesis platforms, combined with machine learning (ML) algorithms, are emerging as powerful tools to accelerate this process. beilstein-journals.orgresearchgate.net

For a multi-step synthesis or a complex functionalization of this compound, an automated system could rapidly screen a wide array of catalysts, solvents, and reaction conditions. mit.edunih.gov Machine learning models, particularly those using Bayesian optimization or active learning, can analyze initial experimental data and predict the optimal conditions to maximize yield or selectivity, requiring fewer experiments than traditional methods. nih.govbeilstein-journals.orgduke.edu This approach moves chemistry from a "hand-crafted" philosophy to a more mechanized and data-driven process, which can also improve reproducibility. nih.govacm.org

| Technology | Application to this compound | Potential Impact |

| Automated Synthesis Platforms | High-throughput screening of catalysts and conditions for synthesis or functionalization. | Reduces manual labor and accelerates discovery of optimal reaction pathways. beilstein-journals.orgmit.edu |

| Machine Learning (ML) Algorithms | Predicts reaction outcomes (yield, selectivity) to guide experimental design. | Minimizes the number of experiments needed for optimization, saving time and resources. researchgate.netnih.gov |

| Integrated Systems | A "self-driving" laboratory that autonomously plans, executes, and optimizes reactions. | Dramatically increases the speed and efficiency of developing new synthetic routes and derivatives. beilstein-journals.org |

Exploration of Novel Catalytic Systems (e.g., organocatalysis, biocatalysis, photocatalysis)

Moving beyond traditional metal catalysis, several novel catalytic paradigms offer unique advantages for the synthesis and modification of fluorinated compounds.

Organocatalysis: This field uses small organic molecules to catalyze reactions. Chiral organocatalysts, such as isothioureas, have been used for the enantioselective α-fluorination of carboxylic acids. mdpi.com Organocatalytic approaches have also been developed for asymmetric allylic benzylborylation, leveraging fluoride as a leaving group and activator. nih.govacs.org These metal-free systems are often more sustainable and can provide excellent stereocontrol.

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity under mild, environmentally friendly conditions. nih.gov The "fluorinase" enzyme, for example, can catalyze the formation of a C-F bond via an SN2 mechanism. acsgcipr.org While the substrate scope is currently limited, protein engineering and directed evolution could expand the utility of enzymes like cytochrome P450s or transaminases to produce complex fluorinated molecules like chiral derivatives of this compound. nih.govnih.gov Biocatalytic approaches have already shown potential for fluoroalkylation of complex drug molecules. acs.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming and cleaving C-F bonds under exceptionally mild conditions. nih.govdntb.gov.uavapourtec.com This strategy can be used for direct C-H functionalization, trifluoromethylation, and other transformations on aromatic rings. researchgate.netmdpi.com For instance, a photoinduced process for the difunctionalization of styrenes can yield fluorinated benzyl bromides. nih.gov The use of light as a "reagent" is inherently green, and photocatalytic methods could enable novel transformations of this compound that are inaccessible through traditional thermal methods. morressier.comspringernature.comrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-iodobenzyl fluoride, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves nucleophilic fluorination of the corresponding benzyl alcohol precursor (e.g., 2-Bromo-5-iodobenzyl alcohol) using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction efficiency can be optimized by controlling temperature (e.g., −78°C to room temperature), solvent selection (e.g., anhydrous dichloromethane), and monitoring progress via TLC or GC. Precursor availability is documented in commercial catalogs .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- GC Analysis : Purity (>99.9% by GC) is typically verified using a non-polar column (e.g., DB-5) with flame ionization detection .

- NMR Spectroscopy : and NMR in deuterated chloroform can confirm substitution patterns and fluorine coupling.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (332.91 g/mol) and isotopic patterns from bromine/iodine .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of toxic fumes (e.g., HF in degradation scenarios).

- Storage : Store in a sealed container at 2–8°C, protected from light and moisture, based on analogous iodinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

- Methodological Answer : Design controlled stability studies comparing degradation rates under different temperatures (e.g., 4°C vs. 25°C), light exposure (UV vs. dark), and humidity. Use accelerated aging tests with periodic GC/HPLC analysis to quantify decomposition products. Cross-reference findings with literature on structurally similar halogenated benzyl fluorides .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving the bromo and iodo substituents?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Exploit the higher reactivity of the C–I bond over C–Br by using Pd(PPh) at 60–80°C for selective aryl-aryl bond formation at the iodine site.

- Sonogashira Coupling : Prioritize the bromine site for alkyne insertion under mild conditions (e.g., PdCl(PPh), CuI). Validate selectivity via NMR to monitor substituent effects .

Q. How can mechanistic studies using isotopic labeling (e.g., ) be designed with this compound?

- Methodological Answer : Synthesize -labeled analogs via late-stage isotopic exchange (e.g., using K/Kryptofix® 222) under anhydrous conditions. Track radiolabel incorporation via radio-TLC or PET imaging in pharmacokinetic studies. Ensure compliance with radiation safety protocols and validate labeling efficiency with autoradiography .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., GC purity vs. NMR impurities) be addressed?

- Methodological Answer :

- Cross-Validation : Combine GC (for volatile impurities) with HPLC-MS (non-volatile byproducts) to identify discrepancies.

- Sample Preparation : Ensure thorough drying to eliminate residual solvents, which may obscure NMR signals.

- Collaborative Analysis : Compare data with independent labs using standardized protocols to rule out instrumental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.